4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHJFDQPSDKLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Substrates :
- 2,3-Dihydro-1H-indole (1.0 equiv)
- 4-(Bromomethyl)benzoic acid ethyl ester (1.2 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
- Workup : Hydrolysis of the ester group using aqueous NaOH (2M) in ethanol/water (1:1) at reflux yields the carboxylic acid.
Key Considerations
- Ester Protection : The ethyl ester prevents side reactions during alkylation.
- Purification : Recrystallization from methanol/water (1:1) enhances purity, as demonstrated for analogous benzoic acid derivatives.
Mannich-Type Multicomponent Condensation
The Mannich reaction enables one-pot assembly of the methylene linkage using formaldehyde, 2,3-dihydro-1H-indole, and 4-carboxybenzaldehyde derivatives. This method aligns with protocols for structurally related 2-arylpiperidines.
Reaction Protocol
Advantages
- Atom Economy : Concurrent formation of C–N and C–C bonds reduces synthetic steps.
- Functional Group Tolerance : Compatible with ester-protected carboxylic acids, minimizing side reactions.
Reductive Amination Approaches
Reductive amination between 4-(aminomethyl)benzoic acid and indole-2,3-dione (isatin), followed by reduction, offers an alternative pathway.
Synthetic Steps
Optimization Notes
- Selectivity : Controlled pH (pH 4–5) prevents over-reduction of the indole ring.
- Yield : Reported yields for analogous indole-methyl derivatives range from 45–65%.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling between indolylboronic acids and 4-(bromomethyl)benzoic acid esters provides a modular route.
Protocol
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : Toluene/water (3:1), 100°C, 24 hours.
- Scope : Effective for electron-deficient aryl bromides, though steric hindrance at the methylene position may limit efficiency.
Comparative Analysis of Methods
*Yields estimated from analogous reactions in cited literature.
Industrial-Scale Synthesis Considerations
Commercial production (e.g., Chemscene’s process) emphasizes:
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Cancer Treatment
The compound is noted for its ability to induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis (IAP) proteins such as cIAP-1 and cIAP-2. This mechanism is particularly relevant for treating various cancers that exhibit resistance to apoptosis, including:
- Acute Myeloid Leukemia
- Breast Cancer
- Colon Cancer
- Ovarian Cancer
- Prostate Cancer
Research indicates that formulations containing this compound can be effective as chemotherapeutic agents, enhancing the sensitivity of cancer cells to apoptotic signals triggered by TNF receptor activation .
Antimicrobial Activity
Studies have shown that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, research on related indole derivatives demonstrated strong antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. The structural characteristics of these compounds contribute to their effectiveness in inhibiting microbial growth .
Synthetic Pathways
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid often involves multi-step processes utilizing starting materials like indoline and benzoic acid derivatives. A notable method includes:
- Formation of Indole Derivatives : Starting with indoline derivatives, followed by functionalization through reactions such as alkylation or acylation.
- Coupling Reactions : Employing coupling techniques to attach the benzoic acid moiety to the indole structure.
This compound's synthesis can yield various derivatives with modified biological activities, expanding its potential applications in drug development .
Cytoprotective Properties
Research has highlighted the cytoprotective effects of indole derivatives against oxidative stress-induced damage in human erythrocytes. These compounds can act as antioxidants, reducing oxidative hemolysis and potentially offering protective benefits in various pathological conditions related to oxidative stress .
Pharmacological Insights
Indole derivatives are known for a range of pharmacological activities, including:
- Anti-inflammatory Effects : Certain derivatives exhibit significant anti-inflammatory properties.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles in models of neurodegenerative diseases.
- Antipsychotic Activity : Research indicates that particular structures within the indole framework may influence neurotransmitter systems relevant for treating psychiatric disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Methyl 4-[(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate
- Structural Difference : The benzoic acid is esterified (methyl ester), and the dihydroindole is oxidized to a 2,3-dioxo derivative.
- Reactivity: The dioxo group introduces electron-withdrawing effects, which may alter redox behavior or hydrogen-bonding capacity.
- Applications : Such derivatives are often intermediates in drug synthesis, but the dioxo group could confer instability under physiological conditions .
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid
- Structural Difference : The dihydroindole is replaced with a 1-oxo-2,3-dihydroindenyl group.
- Rigidity: The indenone scaffold introduces planarity, which may restrict conformational flexibility compared to the dihydroindole .
Benzimidazole-Based IDO1 Inhibitors (e.g., Compound 14 in )
- Structural Difference : Replaces dihydroindole with a benzimidazole core and adds a pyrrole-carboxamide substituent.
- Impact: Potency: Benzimidazole derivatives are known for high affinity in enzyme inhibition (e.g., IDO1), suggesting that the target compound’s dihydroindole may lack critical interactions for similar activity. Acidity: The benzoic acid group in the target compound could enhance solubility but reduce cell permeability compared to neutral carboxamides .
3-[(E)-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic Acid
- Structural Difference : Features an E-configuration conjugated system between the indole and benzoic acid.
- Impact: Electronic Properties: The extended conjugation may increase UV absorption, useful in photochemical applications.
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.
The compound features a unique structural configuration that combines a benzoic acid moiety with an indoline group. This combination is believed to enhance its interaction with various biological targets, contributing to its diverse pharmacological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Candida albicans
In vitro studies demonstrated that the compound can inhibit biofilm formation in Staphylococcus aureus at low concentrations, highlighting its potential as an antibacterial agent .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Candida albicans | Not specified |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown antiproliferative effects against various cancer cell lines:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
For instance, certain derivatives of indole compounds similar to this compound exhibited significant cytotoxicity against cancer cells in vitro, suggesting that modifications to the indole structure can enhance anticancer activity .
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 15.3 |
| HCT116 (Colorectal) | 8.7 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The indoline moiety may interact with specific enzymes involved in cell proliferation and apoptosis.
- Receptor Modulation : The compound may modulate receptors associated with cellular signaling pathways, affecting processes like apoptosis and cell cycle regulation .
- Biofilm Disruption : Its ability to inhibit biofilm formation suggests a mechanism that disrupts bacterial communication and colonization.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in MDPI demonstrated the compound's effectiveness against MRSA, showing a significant reduction in bacterial growth at concentrations as low as 0.98 μg/mL .
- Cytotoxicity Assessment : Another investigation reported that derivatives of the compound exhibited notable cytotoxicity against various cancer cell lines, with IC50 values indicating effective antiproliferative activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Acylation/alkylation reactions : Utilize indole derivatives and benzoic acid precursors. For example, refluxing with acetic acid and sodium acetate (common in indole chemistry) can facilitate coupling reactions .
- Critical parameters : Reaction time (3–5 hours for analogous indole syntheses), temperature (reflux conditions), and stoichiometric ratios of intermediates. Catalysts like NaOAc may improve yield .
- Purification : Recrystallization from DMF/acetic acid mixtures ensures purity, as demonstrated in similar indole-carboxylic acid syntheses .
Q. How can structural characterization of this compound be performed to confirm its integrity?
- Analytical techniques :
- Spectroscopy : NMR (1H/13C) to confirm indole and benzoic acid moieties; IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection (e.g., Purospher® STAR columns) to assess purity and stability under regulated conditions .
- X-ray crystallography : For unambiguous structural confirmation, as applied to related indole derivatives .
Advanced Research Questions
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in biological systems?
- Approaches :
- Analog synthesis : Modify the indole ring (e.g., fluorination at position 5) or benzoic acid substituents to study electronic effects on bioactivity .
- Biological assays : Test antimicrobial activity via MIC assays (as done for hydrazone derivatives of benzoic acids) or enzyme inhibition (e.g., acyltransferase interactions) .
- Computational modeling : Use PubChem-derived InChI keys and SMILES data for molecular docking studies to predict binding affinities .
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Systematic analysis :
- Dose-response validation : Perform dose-dependent assays to rule out false positives/negatives .
- Reagent quality : Verify purity of starting materials (e.g., ≥95% purity for synthetic intermediates, as in Kanto Reagents catalogues) .
- Orthogonal assays : Combine in vitro enzymatic assays with cell-based models (e.g., cytotoxicity testing in Staphylococcus biofilms) .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Tools and data sources :
- PubChem : Leverage precomputed physicochemical properties (e.g., logP, solubility) and 3D conformers for QSAR modeling .
- Molecular dynamics simulations : Study interactions with biological targets (e.g., benzimidazole sulfinyl derivatives) using force fields like AMBER .
- ADMET prediction : Software like SwissADME to estimate absorption and toxicity profiles .
Methodological Considerations
Q. What experimental designs are optimal for evaluating the stability of this compound under varying pH and temperature conditions?
- Protocol :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis .
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition points .
Q. How can researchers optimize the synthetic route for this compound to reduce byproducts?
- Optimization steps :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
- Green chemistry : Replace acetic acid with ionic liquids or microwave-assisted synthesis to minimize waste .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing dose-dependent biological responses of this compound?
- Analysis framework :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare multiple derivatives’ bioactivity using Tukey’s HSD or Dunnett’s test .
Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?
- Validation steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
